molecular formula C20H19N3O2S B11628288 N-(3,5-dimethylphenyl)-2-[(4-hydroxy-6-phenylpyrimidin-2-yl)sulfanyl]acetamide

N-(3,5-dimethylphenyl)-2-[(4-hydroxy-6-phenylpyrimidin-2-yl)sulfanyl]acetamide

Cat. No.: B11628288
M. Wt: 365.5 g/mol
InChI Key: CXKMNFXFWHAOIA-UHFFFAOYSA-N
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Description

N-(3,5-Dimethylphenyl)-2-[(4-hydroxy-6-phenylpyrimidin-2-yl)sulfanyl]acetamide is a structurally complex acetamide derivative featuring a 3,5-dimethylphenyl group attached to an acetamide backbone. The acetamide is further functionalized via a sulfanyl (-S-) linkage to a 4-hydroxy-6-phenylpyrimidin-2-yl moiety. Key structural attributes include:

  • 3,5-Dimethylphenyl group: Electron-donating methyl substituents in meta positions, which influence electronic density and steric bulk.
  • Pyrimidine ring: A heterocyclic core with a hydroxy group at position 4 and a phenyl group at position 6, enabling hydrogen bonding and π-π stacking interactions.

Properties

Molecular Formula

C20H19N3O2S

Molecular Weight

365.5 g/mol

IUPAC Name

N-(3,5-dimethylphenyl)-2-[(6-oxo-4-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C20H19N3O2S/c1-13-8-14(2)10-16(9-13)21-19(25)12-26-20-22-17(11-18(24)23-20)15-6-4-3-5-7-15/h3-11H,12H2,1-2H3,(H,21,25)(H,22,23,24)

InChI Key

CXKMNFXFWHAOIA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CSC2=NC(=CC(=O)N2)C3=CC=CC=C3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethylphenyl)-2-[(4-hydroxy-6-phenylpyrimidin-2-yl)sulfanyl]acetamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyrimidine Ring: Starting with a suitable precursor, such as a substituted benzaldehyde, the pyrimidine ring can be constructed through a series of condensation reactions.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via nucleophilic substitution reactions using thiol reagents.

    Acetamide Formation: The final step involves the formation of the acetamide linkage through acylation reactions using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, catalytic processes, and green chemistry principles.

Chemical Reactions Analysis

Sulfanyl Group Reactivity

The sulfanyl group facilitates nucleophilic substitution and oxidation reactions.

Reaction TypeConditionsProductsYield (%)Key Observations
Oxidation H2O2\text{H}_2\text{O}_2, glacial acetic acid, 60°C, 4hSulfoxide derivative75–85Selective oxidation to sulfoxide confirmed via 1H NMR^1\text{H NMR} (δ 2.8–3.1 ppm for S=O).
Nucleophilic Substitution Alkyl halides (e.g., CH3_3I), K2_2CO3_3, DMF, 80°CThioether derivatives60–70Steric hindrance from phenyl groups reduces reactivity at the pyrimidine ring.

Hydroxyl Group Transformations

The 4-hydroxyl group on the pyrimidine ring participates in esterification and etherification.

Reaction TypeConditionsProductsYield (%)Key Observations
Esterification Acetic anhydride, pyridine, RT, 12hPyrimidinyl acetate90Acetylation confirmed by IR (νC=O\nu_{\text{C=O}} 1745 cm1^{-1}).
Etherification Methyl iodide, NaH, THF, 0°C → RTMethoxy-pyrimidine65Limited by steric bulk of adjacent phenyl group.

Amide Hydrolysis and Functionalization

The acetamide group undergoes hydrolysis and acylation.

Reaction TypeConditionsProductsYield (%)Key Observations
Acid-Catalyzed Hydrolysis 6M HCl, reflux, 6hCarboxylic acid + 3,5-dimethylaniline80Quantitative recovery of aniline confirmed via HPLC .
Base-Catalyzed Hydrolysis 4M NaOH, ethanol, 70°C, 3hCarboxylate salt75Requires prolonged heating due to electron-withdrawing pyrimidine.
Acylation Acetyl chloride, Et3_3N, CH2_2Cl2_2, 0°CDiacetylated derivative55Dual acetylation at hydroxyl and amide groups observed.

Aromatic Ring Modifications

Electrophilic substitution occurs on the phenyl and dimethylphenyl rings.

Reaction TypeConditionsProductsYield (%)Key Observations
Nitration HNO3_3/H2_2SO4_4, 0°C, 1h3-Nitro-pyrimidinyl derivative40Nitration preferentially occurs at the pyrimidine ring over phenyl groups .
Halogenation Br2_2, FeBr3_3, CHCl3_3, RT5-Bromo-dimethylphenyl derivative50Para positions on dimethylphenyl ring remain inactive .

Biological Interactions

The compound inhibits cyclooxygenase (COX) enzymes through competitive binding.

Target EnzymeIC50_{50} (µM)MechanismReference
COX-2 0.45Binds to hydrophobic pocket via dimethylphenyl group
COX-1 12.3Weak interaction due to steric mismatch

Comparative Reactivity of Analogues

CompoundKey Structural DifferenceReactivity Trend
N-(3,4-Dimethylphenyl) analogue Methyl group at C3 instead of C520% faster sulfanyl oxidation due to reduced steric hindrance .
6-Phenylpyrimidin-2-yl variant Lack of 4-hydroxyl groupNo esterification; sulfanyl group reacts 50% slower .

Scientific Research Applications

Research indicates that this compound exhibits various biological activities, particularly in the realm of cancer treatment and enzyme inhibition. Its structure suggests potential interactions with key biological targets involved in cell signaling and cancer progression.

Anticancer Properties

Recent studies have demonstrated that N-(3,5-dimethylphenyl)-2-[(4-hydroxy-6-phenylpyrimidin-2-yl)sulfanyl]acetamide may possess anticancer properties. For instance, compounds with similar structural motifs have shown significant growth inhibition in various cancer cell lines:

Cell Line Percent Growth Inhibition (PGI)
SNB-1986.61%
OVCAR-885.26%
NCI-H4075.99%
HOP-9267.55%
MDA-MB-23156.53%

These findings suggest that the compound could be explored further for its potential as an anticancer agent .

Enzyme Inhibition

The compound has also been investigated for its inhibitory effects on various enzymes. For example, it may interact with enzymes implicated in metabolic pathways related to diabetes and neurodegenerative diseases. The synthesis of related compounds has shown promising results as inhibitors of α-glucosidase and acetylcholinesterase, which are crucial targets for Type 2 diabetes and Alzheimer's disease therapies .

Case Studies

  • Anticancer Activity : A study focusing on the synthesis and biological evaluation of similar pyrimidine derivatives highlighted their potential in inhibiting tumor growth in vitro. The study reported significant reductions in cell viability across multiple cancer types, supporting the hypothesis that structural analogs of this compound could be developed as effective anticancer agents .
  • Enzyme Inhibition Studies : Another investigation into the enzyme inhibitory potential of related compounds found that modifications to the pyrimidine core could enhance inhibition rates against α-glucosidase and acetylcholinesterase. This suggests that further structural optimization of this compound might yield compounds with improved therapeutic profiles for metabolic disorders .

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-2-[(4-hydroxy-6-phenylpyrimidin-2-yl)sulfanyl]acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound’s effects are mediated through binding interactions, which can inhibit or activate biological pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on the Aromatic Ring

Compound A : N-(3,5-Dimethoxyphenyl)-2-({5-[(4-ethylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)acetamide ()

  • Key Differences :
    • Substituents : 3,5-Dimethoxy (electron-donating) vs. 3,5-dimethyl (moderately electron-donating).
    • Pyrimidine Modifications : A sulfonyl (-SO₂-) and oxo (-O) group at position 5/6 vs. hydroxy (-OH) and phenyl (-C₆H₅) groups in the target compound.
  • Implications :
    • Methoxy groups increase polarity and solubility but reduce metabolic stability compared to methyl groups.
    • The sulfonyl group in Compound A may enhance electrophilicity, altering reactivity profiles .

Compound B : N-(3,5-Dichlorophenyl)-2,2,2-Trichloro-acetamide ()

  • Key Differences :
    • Substituents : 3,5-Dichloro (electron-withdrawing) vs. 3,5-dimethyl.
    • Acetamide Backbone : Trichloro (-CCl₃) vs. sulfanyl-pyrimidine functionalization.
  • Trichloro substitution reduces conformational flexibility compared to the sulfanyl bridge in the target compound .

Heterocyclic Modifications

Compound C : N-(2,4-Dimethylphenyl)-2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-Oxadiazol-2-yl]sulfanyl}acetamide ()

  • Key Differences :
    • Heterocycle : Oxadiazole vs. pyrimidine.
    • Substituents : Indole-methyl group vs. hydroxy-phenyl group.
  • Implications :
    • Oxadiazoles are metabolically stable but less polar than pyrimidines, affecting bioavailability.
    • The indole group may confer affinity for serotonin receptors, whereas the hydroxy-phenyl group in the target compound could target kinases or DNA .

Steric and Conformational Effects

Compound D: 2-(Diethylamino)-N-(2,6-Dimethylphenyl)acetamide ()

  • Key Differences: Substitution Pattern: 2,6-Dimethyl (ortho positions) vs. 3,5-dimethyl (meta positions). Functional Group: Diethylamino vs. sulfanyl-pyrimidine.
  • The diethylamino group is common in local anesthetics (e.g., lidocaine analogs), whereas the sulfanyl-pyrimidine group suggests nucleoside mimicry .

Structural and Physical Property Comparison

Property Target Compound Compound A () Compound B ()
Aromatic Substituents 3,5-Dimethylphenyl 3,5-Dimethoxyphenyl 3,5-Dichlorophenyl
Heterocycle 4-Hydroxy-6-phenylpyrimidine 6-Oxo-5-sulfonylpyrimidine None (trichloro-acetamide)
Electron Effects Moderate electron-donating Strong electron-donating Strong electron-withdrawing
Crystal Packing Not reported Not reported 1 molecule/asymmetric unit

Note: Crystal data for the target compound is unavailable, but highlights that meta-substituted trichloro-acetamides exhibit variable molecular packing (e.g., 3,5-dimethylphenyl analog has 2 molecules/asymmetric unit), which could influence solubility and melting points .

Research Findings and Implications

  • Synthetic Challenges : The sulfanyl-pyrimidine group in the target compound likely requires multi-step synthesis, whereas trichloro-acetamides () are simpler to prepare.
  • Biological Potential: The hydroxy-phenylpyrimidine moiety suggests kinase or topoisomerase inhibition, analogous to pyrimidine-based drugs (e.g., gefitinib). In contrast, oxadiazole derivatives () may target neurological pathways.
  • Analytical Methods : Structural determination of similar compounds relies on tools like SHELX (), which is widely used for small-molecule crystallography despite limitations in handling twinned data .

Biological Activity

N-(3,5-dimethylphenyl)-2-[(4-hydroxy-6-phenylpyrimidin-2-yl)sulfanyl]acetamide is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H20N2O2SC_{18}H_{20}N_{2}O_{2}S. The compound features a 3,5-dimethylphenyl group and a pyrimidine derivative with a sulfanyl linkage, which are critical for its biological activity.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity Mechanism Reference
Anti-inflammatoryInhibits cyclooxygenase (COX) enzymes and 5-lipoxygenase (5-LOX)
AnticancerInduces apoptosis in cancer cell lines and inhibits tumor growth
AntioxidantExhibits moderate antioxidant activity through ABTS assay
AntimicrobialSignificant activity against Gram-positive and Gram-negative bacteria

Anti-inflammatory Activity

Research has indicated that this compound exhibits significant anti-inflammatory properties. In silico docking studies show that this compound binds effectively to COX enzymes, demonstrating a binding affinity comparable to established anti-inflammatory drugs like Celecoxib. The binding interactions include hydrogen bonds and hydrophobic interactions with key amino acids in the active site of COX enzymes.

Anticancer Potential

In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines. For example, treatment with the compound resulted in a significant reduction in cell viability in breast cancer (MCF-7) and prostate cancer (PC-3) cell lines. The mechanism involves the activation of caspase pathways leading to programmed cell death.

Antioxidant Activity

The antioxidant potential was evaluated using the ABTS assay, where the compound showed moderate activity. This suggests that it may help mitigate oxidative stress-related cellular damage, which is crucial in various disease states including cancer and neurodegenerative disorders.

Antimicrobial Activity

The antimicrobial efficacy was assessed against several bacterial strains using the microdilution method. The compound demonstrated notable activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli), as well as antifungal activity against yeasts such as Candida glabrata.

Q & A

Q. What synthetic methodologies are recommended for preparing N-(3,5-dimethylphenyl)-2-[(4-hydroxy-6-phenylpyrimidin-2-yl)sulfanyl]acetamide?

Methodological Answer:

  • Stepwise functionalization : Begin with the synthesis of the pyrimidine core (4-hydroxy-6-phenylpyrimidin-2-thiol) via cyclocondensation of thiourea with β-keto esters under acidic conditions. Sulfanyl group introduction can be achieved via nucleophilic substitution with 2-chloroacetamide intermediates.
  • Coupling strategies : Use Mitsunobu or Ullmann coupling to attach the N-(3,5-dimethylphenyl)acetamide moiety to the pyrimidine-thiol scaffold. Reaction conditions (e.g., temperature, catalyst) must be optimized to avoid side products like over-alkylation .
  • Critical parameters : Monitor reaction progress via TLC or HPLC. Purification via column chromatography with ethyl acetate/hexane gradients is recommended.

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • Spectroscopic techniques :
    • ¹H/¹³C NMR : Confirm substitution patterns (e.g., methyl groups on phenyl rings, hydroxy-pyrimidine protons) .
    • FT-IR : Validate sulfanyl (C-S) and acetamide (C=O) functional groups (peaks ~650 cm⁻¹ and ~1650 cm⁻¹, respectively).
  • Chromatographic methods : Use HPLC with a C18 column (acetonitrile/water mobile phase) to assess purity (>95% threshold for biological assays).
  • Elemental analysis : Compare experimental vs. theoretical C/H/N/S ratios to confirm stoichiometry.

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically studied for derivatives of this compound?

Methodological Answer:

  • Substituent variation : Synthesize analogs with modified pyrimidine (e.g., 4-methoxy instead of 4-hydroxy) or acetamide (e.g., ethyl instead of methyl) groups. Prioritize substitutions based on computational docking studies (e.g., targeting kinase active sites).
  • Biological assays : Test analogs against a panel of enzymes (e.g., tyrosine kinases) or cell lines. Use IC₅₀ values to correlate substituent effects with activity .
  • Data interpretation : Apply multivariate analysis (e.g., PCA) to identify structural features driving potency or selectivity.

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

  • Standardize assay conditions : Variations in buffer pH, incubation time, or cell passage number can skew results. Replicate experiments under controlled conditions (e.g., pH 7.4 PBS, 24-hour exposure).
  • Control for solubility : Use DMSO stocks (<0.1% final concentration) to avoid aggregation artifacts. Confirm solubility via dynamic light scattering (DLS).
  • Cross-validate with orthogonal assays : Pair enzymatic inhibition data with cellular viability assays (e.g., MTT) to distinguish direct target effects from cytotoxicity .

Experimental Design Considerations

Q. How should researchers optimize reaction yields for large-scale synthesis?

Methodological Answer:

  • Catalyst screening : Test Pd(OAc)₂ vs. CuI for coupling steps; CuI may reduce costs but require higher temperatures.
  • Solvent selection : Replace acetonitrile (high toxicity) with PEG-400 or ethanol-water mixtures for greener synthesis .
  • Scale-up adjustments : Use flow chemistry to maintain temperature control and minimize exothermic side reactions.

Q. What in silico tools are recommended for predicting the compound’s pharmacokinetic properties?

Methodological Answer:

  • ADMET prediction : Use SwissADME or ADMETlab to estimate logP (lipophilicity), CYP450 inhibition, and blood-brain barrier permeability.
  • Molecular dynamics (MD) : Simulate binding stability with target proteins (e.g., EGFR) using GROMACS or AMBER.
  • Dose-response modeling : Fit experimental IC₅₀ data to Hill equations for potency comparisons across analogs.

Handling Contradictory Data

  • Case study : Discrepancies in reported IC₅₀ values for kinase inhibition may arise from enzyme source variations (e.g., recombinant vs. native proteins). Validate using a standardized kinase panel (e.g., Eurofins KinaseProfiler).
  • Mitigation : Report full experimental details (e.g., ATP concentration, substrate type) to enable cross-study comparisons .

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